molecular formula C12H15NO B290456 N-(4-ethylphenyl)cyclopropanecarboxamide

N-(4-ethylphenyl)cyclopropanecarboxamide

Número de catálogo B290456
Peso molecular: 189.25 g/mol
Clave InChI: UYOCEBTZOYTBFT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-ethylphenyl)cyclopropanecarboxamide, also known as CPP-109, is a potent and selective inhibitor of the enzyme responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. The inhibition of this enzyme, called GABA aminotransferase (GABA-AT), leads to an increase in GABA levels in the brain, which has been shown to have potential therapeutic effects for a variety of neurological and psychiatric disorders.

Mecanismo De Acción

The mechanism of action of N-(4-ethylphenyl)cyclopropanecarboxamide involves the inhibition of GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. By increasing GABA levels, N-(4-ethylphenyl)cyclopropanecarboxamide may help to restore normal neuronal activity in conditions where it is disrupted, such as in epilepsy or addiction.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to increasing GABA levels in the brain, it has been shown to reduce the activity of the dopamine system, which is involved in reward and motivation. It has also been shown to increase the activity of the glutamate system, which is involved in learning and memory.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(4-ethylphenyl)cyclopropanecarboxamide in lab experiments is its potency and selectivity for GABA-AT inhibition. This allows researchers to study the effects of increasing GABA levels in the brain without affecting other neurotransmitter systems. However, one limitation is that N-(4-ethylphenyl)cyclopropanecarboxamide is not very soluble in water, which can make it difficult to administer in some experimental settings.

Direcciones Futuras

There are several future directions for research on N-(4-ethylphenyl)cyclopropanecarboxamide. One area of interest is its potential as a treatment for addiction. Preclinical studies have shown that N-(4-ethylphenyl)cyclopropanecarboxamide can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a new treatment option for this condition. Another area of interest is its potential as a treatment for epilepsy. Clinical trials are currently underway to investigate the safety and efficacy of N-(4-ethylphenyl)cyclopropanecarboxamide in patients with epilepsy. Finally, there is interest in exploring the potential of N-(4-ethylphenyl)cyclopropanecarboxamide for other neurological and psychiatric disorders, such as anxiety disorders and schizophrenia. Overall, the continued study of N-(4-ethylphenyl)cyclopropanecarboxamide has the potential to lead to new treatments for a range of conditions that currently have limited treatment options.

Métodos De Síntesis

The synthesis of N-(4-ethylphenyl)cyclopropanecarboxamide involves several steps, including the reaction of 4-ethylphenylmagnesium bromide with cyclopropanecarboxylic acid, followed by the addition of thionyl chloride and then ammonia to form the final product. This synthesis method has been optimized to produce high yields of pure N-(4-ethylphenyl)cyclopropanecarboxamide, making it a reliable source for research purposes.

Aplicaciones Científicas De Investigación

N-(4-ethylphenyl)cyclopropanecarboxamide has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications for a variety of neurological and psychiatric disorders. These include addiction, anxiety disorders, depression, epilepsy, and schizophrenia. In preclinical studies, N-(4-ethylphenyl)cyclopropanecarboxamide has been shown to have promising effects in animal models of these disorders, suggesting that it may have potential as a new treatment option for these conditions.

Propiedades

Fórmula molecular

C12H15NO

Peso molecular

189.25 g/mol

Nombre IUPAC

N-(4-ethylphenyl)cyclopropanecarboxamide

InChI

InChI=1S/C12H15NO/c1-2-9-3-7-11(8-4-9)13-12(14)10-5-6-10/h3-4,7-8,10H,2,5-6H2,1H3,(H,13,14)

Clave InChI

UYOCEBTZOYTBFT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2CC2

SMILES canónico

CCC1=CC=C(C=C1)NC(=O)C2CC2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.